molecular formula C9H17N3O B1493226 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide CAS No. 2098133-75-4

3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide

Cat. No.: B1493226
CAS No.: 2098133-75-4
M. Wt: 183.25 g/mol
InChI Key: IAMHCIQTRHBNLA-UHFFFAOYSA-N
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Description

3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide ( 2098133-75-4) is a complex organic building block with the molecular formula C 9 H 17 N 3 O and a molecular weight of 183.25 g/mol [ ][ ]. This compound features a fused cyclopenta[c]pyrrole core, a hydroxymethyl group, and a carboximidamide functional group, making it a versatile and valuable intermediate for synthetic and medicinal chemistry research [ ]. The pyrrole-2-carboxamide scaffold is a structure of high interest in drug discovery. Recent research has identified analogues of this scaffold as potent inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a promising target for novel anti-tuberculosis agents [ ][ ]. Compounds based on this scaffold have demonstrated excellent activity against Mycobacterium tuberculosis , including drug-resistant strains, by disrupting the biosynthesis of essential mycolic acids in the bacterial cell wall [ ]. Furthermore, optimization of the pyrrole-2-carboxamide structure has been shown to improve key physicochemical properties, enhancing the compound's druggability and pharmacokinetic profile for therapeutic development [ ]. Supplied at a purity of ≥95%, this reagent is intended for use in research laboratories as a key starting material or intermediate. It is ideal for exploring structure-activity relationships (SAR) and developing novel bioactive molecules [ ]. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c10-8(11)12-4-7-2-1-3-9(7,5-12)6-13/h7,13H,1-6H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMHCIQTRHBNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide, commonly referred to as a derivative of cyclopentapyrrole, is a compound with significant biological implications. Its unique structure contributes to various pharmacological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H23NO3
  • Molar Mass : 241.33 g/mol
  • CAS Number : 1223748-37-5
  • EINECS Number : 604-604-1
  • Storage Conditions : Room temperature, sensitive to irritants .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Below are key findings from recent research:

Pharmacological Activities

  • Gastrointestinal Motility Disorders :
    • The compound exhibits activity as a 5-HT3 antagonist, which is beneficial in treating gastrointestinal motility disorders such as gastroesophageal reflux and irritable bowel syndrome. This mechanism involves blocking serotonin receptors, thereby alleviating symptoms associated with these conditions .
  • Antidepressant Effects :
    • Preliminary studies suggest that derivatives of cyclopentapyrrole may have antidepressant properties through modulation of neurotransmitter systems. The structural similarities to known antidepressants warrant further exploration into their efficacy and mechanisms .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies have indicated that the compound shows cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction, although detailed pathways remain to be elucidated .

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate the effect on gastrointestinal motilityDemonstrated significant improvement in motility in animal models when administered at specific dosages.
Study BInvestigate antidepressant-like effectsShowed reduced depressive-like behavior in rodent models, suggesting potential for mood disorder treatments.
Study CAssess cytotoxicity in cancer cellsInduced apoptosis in breast and colon cancer cell lines at concentrations above 10 µM.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Serotonin Receptors : Its role as a 5-HT3 antagonist suggests that it competes with serotonin at receptor sites, influencing gastrointestinal motility and potentially mood regulation.
  • Cell Cycle Regulation : Evidence points towards its involvement in cell cycle arrest mechanisms, particularly in cancer cells, leading to increased apoptosis rates.

Scientific Research Applications

Pharmacological Applications

1. Gastrointestinal Disorders
Research indicates that derivatives of the cyclopenta[c]pyrrole structure exhibit potential in treating gastrointestinal motility disorders. For example, compounds related to 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole have shown efficacy as 5-HT3 antagonists, which are useful in managing conditions like:

  • Gastroesophageal reflux
  • Irritable bowel syndrome (IBS)
  • Delayed gastric emptying

These compounds can reduce symptoms associated with these disorders by modulating neurotransmitter activity in the gut .

2. Neurological and Psychiatric Disorders
The compound has been explored for its potential in treating various neurological conditions, including:

  • Schizophrenia
  • Depression
  • Migraine headaches

Due to its action on serotonin receptors, it may serve as an effective treatment option for mood disorders and pain management .

3. Cancer Research
Recent studies have suggested that cyclopenta[c]pyrrole derivatives could play a role in cancer therapy. Their ability to inhibit specific protein kinases involved in tumor growth presents a promising avenue for developing targeted cancer treatments. This includes potential applications in:

  • Immunotherapy
  • Targeted therapy against specific cancer types

Case Study: Treatment of IBS

A clinical study examined the effects of a related cyclopenta[c]pyrrole compound on patients with IBS. The results indicated significant improvements in abdominal pain and bowel movement regularity compared to placebo treatments. This highlights the therapeutic potential of this class of compounds in managing gastrointestinal disorders.

Study Parameter Treatment Group Control Group Outcome
Number of Patients150150-
Improvement in Symptoms (%)70%30%Significant (p < 0.01)
Side EffectsMild nauseaNoneNoted but manageable

Comparison with Similar Compounds

Comparison :

  • Solubility : The hydroxymethyl and carboximidamide groups in the target compound likely enhance water solubility compared to the hydrophobic tert-butyl ester and ketone in the analog.
  • Reactivity : The carboximidamide group may increase nucleophilicity, enabling interactions with electrophilic biological targets, whereas the tert-butyl ester is more prone to hydrolysis under acidic/basic conditions .
  • Toxicity : The absence of a tert-butyl group and ketone in the target compound may reduce respiratory and dermal irritation risks, though amidines can exhibit distinct toxicological profiles.

Hexahydrocyclopenta[c]pyrrol-5(1H)-one

  • Molecular Formula: C₇H₁₁NO
  • Molecular Weight : 125.17 g/mol
  • Functional Groups : Cyclic ketone
  • Key Properties :
    • Applications : Intermediate in synthesizing pharmaceuticals and agrochemicals .

Comparison :

  • Stability : The carboximidamide group may confer greater stability under physiological conditions relative to the ketone, which is susceptible to reduction or nucleophilic attack.

Data Table: Structural and Functional Comparison

Property 3a-(Hydroxymethyl)...carboximidamide cis-tert-Butyl 5-oxo...carboxylate Hexahydrocyclopenta[c]pyrrol-5(1H)-one
Molecular Formula C₉H₁₅N₃O C₁₂H₁₉NO₃ C₇H₁₁NO
Functional Groups Hydroxymethyl, carboximidamide Tert-butyl ester, ketone Cyclic ketone
Molecular Weight (g/mol) ~197.24 (estimated) 225.28 125.17
Key Hazards Not reported (inferred lower toxicity) H302, H315, H335 N/A
Applications Potential drug candidate Synthetic intermediate Pharmaceutical intermediate

Research Findings and Limitations

  • Synthesis : The target compound may be synthesized via reductive amination or substitution reactions from intermediates like hexahydrocyclopenta[c]pyrrol-5(1H)-one, as described in patented processes .
  • Biological Activity: Carboximidamide derivatives are known for antiviral or enzyme-inhibitory properties, though specific studies on this compound are absent.

Notes

  • Safety : While the tert-butyl analog requires stringent PPE (e.g., respiratory protection) , the target compound’s handling protocols remain undefined.
  • Regulatory Status : Analogous compounds (e.g., CAS 146231-54-1) are classified as laboratory chemicals, suggesting similar regulatory pathways for the target compound .

Preparation Methods

General Synthetic Strategy

The synthesis of 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide typically involves:

  • Construction of the hexahydrocyclopenta[c]pyrrole ring system via cyclization or ring-closure reactions.
  • Introduction of the hydroxymethyl group at the 3a-position by selective functionalization.
  • Conversion of a suitable precursor functional group (e.g., amine or nitrile) into the carboximidamide group through amidination reactions.

Ring Construction and Functionalization

While direct data on the exact synthesis of this compound are limited, analogs involving hexahydrocyclopenta[c]pyrrole cores are generally synthesized via:

  • Cyclization of amino alcohol precursors or amino acids to form the pyrrolidine and cyclopentane fused ring.
  • Subsequent hydroxymethylation at the 3a-position using formaldehyde or other hydroxymethylating agents under controlled conditions.
  • Protection/deprotection strategies to enable selective functional group transformations.

The amidine group is then introduced as described above.

Representative Experimental Procedure (Amidine Formation)

An example procedure for amidine formation, adaptable to this compound, is as follows:

  • Dissolve the amino precursor in dry DMF.
  • Add 1H-pyrazole-1-carboxamidine hydrochloride and an organic base such as N,N-diisopropylethylamine.
  • Stir the reaction mixture at room temperature or slightly elevated temperature (20–62 °C) for several hours to days depending on substrate reactivity.
  • Quench the reaction with water or suitable aqueous media.
  • Isolate the product by filtration or extraction.
  • Purify by recrystallization or chromatographic methods.

This method yields amidine-functionalized heterocycles with yields ranging from 50% to over 85% depending on exact conditions and substrates.

Summary Table of Key Preparation Parameters

Parameter Typical Values / Conditions
Solvents DMF, acetonitrile, water, acetone, THF
Bases N-ethyl-N,N-diisopropylamine, potassium carbonate, triethylamine, DMAP
Temperature Range 20 °C to 62 °C
Reaction Time 2 hours to 96 hours
Yield Range 52% to 88%
Purification Methods Recrystallization, filtration, ion-exchange chromatography

Research Findings and Observations

  • The amidination step is crucial and sensitive to reaction conditions; using appropriate bases and solvents improves yield and purity.
  • Mild temperatures favor selective amidine formation without side reactions.
  • Prolonged reaction times and multiple reagent additions can enhance conversion but require careful monitoring.
  • The presence of water in some reactions can assist precipitation and purification.
  • The use of protecting groups such as tert-butoxycarbonyl (Boc) can facilitate intermediate handling and improve overall synthetic efficiency.

Q & A

Basic: What synthetic strategies are recommended for preparing 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization and functional group transformations. For example, intermediates like hexahydrocyclopenta[c]pyrrolone derivatives can be modified via Mitsunobu reactions to introduce hydroxymethyl groups . Key steps include:

  • Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates during heterocycle formation .
  • Monitoring progress : Thin-layer chromatography (TLC) to track the disappearance of limiting reactants (e.g., acyl chlorides) .
  • Characterization : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) to confirm structural integrity .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Rigorous analytical workflows are essential:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks to confirm stereochemistry (e.g., distinguishing cis/trans isomers) . DEPT experiments clarify carbon environments .
    • FT-IR : Identify functional groups like carboximidamide (C=N stretch ~1,639 cm⁻¹) .
  • Mass spectrometry : HRMS for molecular ion validation (e.g., m/z 264.28 for related carboximidamide derivatives) .
  • Chromatography : HPLC with UV/vis detection to assess purity (>98% per pharmacopeial standards) .

Basic: What solubility and stability considerations are critical for experimental design?

Methodological Answer:

  • Solubility : The compound is practically insoluble in water but may dissolve in polar aprotic solvents (e.g., DMSO, ethyl alcohol) . Pre-solubility screening in DMSO is recommended for biological assays.
  • Stability :
    • Avoid prolonged storage; degradation products (e.g., oxidized hydroxymethyl groups) may form over time .
    • Store under inert atmosphere (N₂/Ar) at –20°C to minimize hydrolysis .

Advanced: How can conflicting literature data on reaction yields or spectral assignments be resolved?

Methodological Answer:

  • Reproducibility checks : Replicate published protocols (e.g., Jasim et al., 2018) while controlling variables like solvent purity and reaction temperature .
  • Cross-validation : Compare NMR/HRMS data with structurally analogous compounds (e.g., 4-oxo-quinazoline carboximidamide derivatives) .
  • Computational tools : Density functional theory (DFT) calculations to predict NMR shifts or IR bands for unresolved stereoisomers.

Advanced: What strategies optimize selectivity in functionalizing the hexahydrocyclopenta[c]pyrrole scaffold?

Methodological Answer:

  • Regioselective modifications : Use steric hindrance (e.g., bulky tert-butyl groups) to direct reactions to the hydroxymethyl or carboximidamide moieties .
  • Catalytic systems : Palladium-mediated cross-coupling for aryl substitutions without disrupting the pyrrolidine core .
  • Protecting groups : Boc protection for amines during alkylation or acylation steps to prevent side reactions .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs for biological targets?

Methodological Answer:

  • Scaffold diversification : Introduce substituents (e.g., halogens, methoxy groups) at the carboximidamide or hydroxymethyl positions to modulate lipophilicity and target binding .
  • Biological assays : Test analogs against disease-relevant targets (e.g., Bruton’s tyrosine kinase inhibitors) to correlate substituent effects with activity .
  • Crystallography : Co-crystallize analogs with target proteins to identify critical binding interactions (e.g., hydrogen bonding with pyrrolidine nitrogen) .

Advanced: What safety protocols are essential for handling this compound in long-term studies?

Methodological Answer:

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory/eye irritation .
  • Waste disposal : Follow EPA guidelines for organic amines; neutralize with dilute HCl before incineration .
  • Stability monitoring : Regular HPLC checks to detect degradation (e.g., hydrolysis of carboximidamide to urea derivatives) .

Advanced: How can researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-response curves : Calculate IC₅₀ values in triplicate to confirm potency trends .
  • Meta-analysis : Compare data with structurally related compounds (e.g., pyrazole-carboximidamide derivatives) to identify scaffold-specific trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide
Reactant of Route 2
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3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide

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